potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide
Description
Potassium trifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide is a potassium salt of a trifluoroborate anion complexed with a 6-oxaspiro[2.5]octan-1-yl group. The spiro[2.5]octane scaffold consists of a bicyclic system where a cyclopropane ring (3-membered) and a cyclohexane ring (5-membered) share a single atom. The "6-oxa" designation indicates an oxygen atom embedded in the larger ring, enhancing polarity and influencing reactivity. This compound is structurally related to organotrifluoroborate salts, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and water solubility .
Properties
IUPAC Name |
potassium;trifluoro(6-oxaspiro[2.5]octan-2-yl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3O.K/c9-8(10,11)6-5-7(6)1-3-12-4-2-7;/h6H,1-5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQQJYHSYQPQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC12CCOCC2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide typically involves the reaction of a boronic acid derivative with a potassium fluoride source in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving purification steps such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: It can be reduced to form borane complexes.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, borane complexes, and substituted borates, which are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide involves its interaction with molecular targets through the formation of boron-containing intermediates. These intermediates can participate in various biochemical pathways, leading to the desired therapeutic or catalytic effects. The trifluoroborate group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Structural Variations in Spiro Trifluoroborate Salts
The table below highlights key structural differences between the target compound and analogous spiro trifluoroborates:
*Estimated based on similar compounds; †Approximation due to lack of direct data.
Key Observations :
- Heteroatom Effects : The 6-oxa group increases polarity and may improve solubility in polar solvents compared to all-carbon analogs like .
- Functional Groups : Ketone () or Boc-protected amine () substituents modify electronic properties and steric bulk, impacting reactivity in cross-coupling reactions.
Physicochemical and Analytical Properties
Collision cross-section (CCS) data from mass spectrometry provide insights into molecular conformation:
| Compound (Adduct) | Predicted CCS (Ų) | Reference |
|---|---|---|
| Target ([M+H]+) | ~142‡ | - |
| [5-oxaspiro[2.3]hexan-1-yl] ([M+H]+) | 141.7 | |
| [spiro[2.3]hexan-5-yl] ([M+H]+) | Not reported |
‡Estimated based on structural similarity to .
Implications : The target compound’s larger spiro system may result in slightly higher CCS values compared to [2.3] systems, reflecting differences in molecular volume.
Reactivity in Cross-Coupling Reactions
Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings. demonstrates that steric and electronic factors govern reactivity:
- Electron-Withdrawing Groups : The 6-oxa group may slightly deactivate the boron center, slowing transmetallation compared to electron-rich analogs.
Biological Activity
Potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide, also known as potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate, is a potassium salt derivative of a boronic acid featuring a unique spirocyclic structure. Its molecular formula is , and it has garnered interest in various fields of scientific research due to its distinctive chemical properties and potential biological activities.
| Property | Description |
|---|---|
| Molecular Formula | C7H9BF5KO |
| IUPAC Name | potassium;(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoroboranuide |
| Molecular Weight | 245.00 g/mol |
| CAS Number | 144728-22-3 |
Synthesis
The synthesis of this compound typically involves the reaction of 2,2-difluoro-6-oxaspiro[2.5]octane with trifluoroboronic acid in the presence of potassium hydroxide, conducted under anhydrous conditions to prevent hydrolysis.
This compound exhibits biological activity primarily through its role as a Lewis acid, facilitating various biochemical reactions. Its interaction with biological macromolecules can influence enzyme activity and metabolic pathways.
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- Research indicates that compounds similar to this compound can act as enzyme inhibitors, affecting pathways such as glycolysis and the Krebs cycle. Specific studies have demonstrated its potential in inhibiting key enzymes involved in cancer metabolism.
-
Antimicrobial Activity
- Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains. In vitro studies revealed a significant reduction in bacterial growth when exposed to varying concentrations of the compound.
-
Cellular Assays
- Cellular assays have been employed to assess the cytotoxicity of this compound on different cell lines, including cancerous and non-cancerous cells. Results indicated selective cytotoxic effects, suggesting its potential as a therapeutic agent.
Biological Activity Summary
| Study Type | Findings |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes |
| Antimicrobial Activity | Effective against specific bacterial strains |
| Cytotoxicity | Selective effects on cancerous cell lines |
Comparative Analysis with Related Compounds
| Compound | Enzyme Inhibition | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Moderate | High |
| Related Compound A | High | Low | Moderate |
| Related Compound B | Low | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
